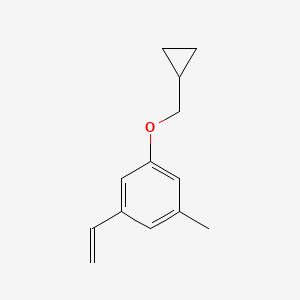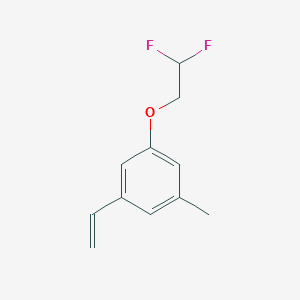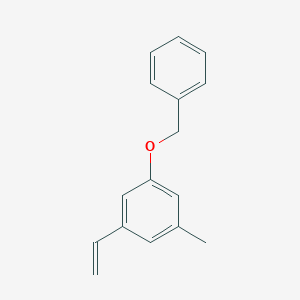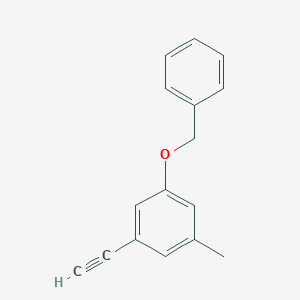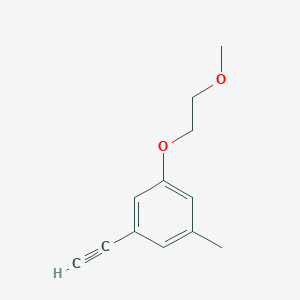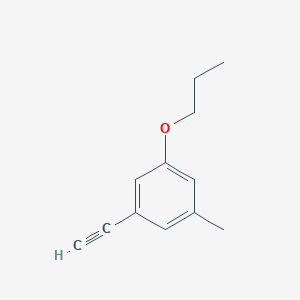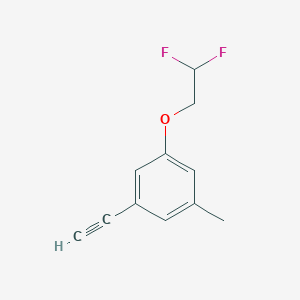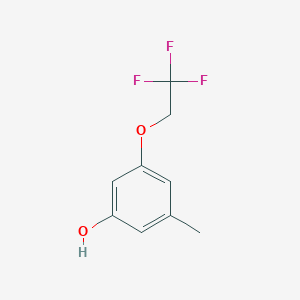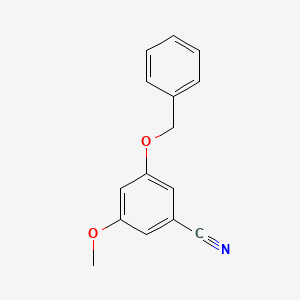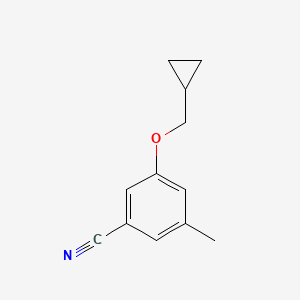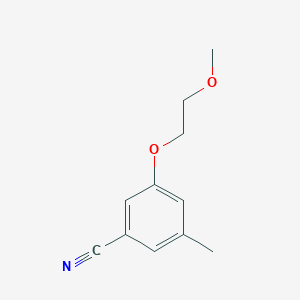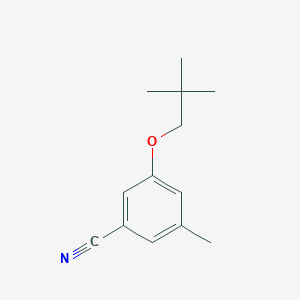
3-Methyl-5-(neopentyloxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(neopentyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles. Benzonitriles are aromatic compounds containing a cyano group attached to a benzene ring. This particular compound is characterized by the presence of a methyl group at the 3-position and a neopentyloxy group at the 5-position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(neopentyloxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-hydroxybenzonitrile with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-Methyl-5-(neopentyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-methyl-5-(neopentyloxy)benzoic acid.
Reduction: Formation of 3-methyl-5-(neopentyloxy)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
科学研究应用
3-Methyl-5-(neopentyloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-5-(neopentyloxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of chemical reactions that can modulate biological activity.
相似化合物的比较
Similar Compounds
3-Methylbenzonitrile: Lacks the neopentyloxy group, making it less bulky and potentially less reactive in certain substitution reactions.
5-Neopentyloxybenzonitrile: Lacks the methyl group, which may affect its steric and electronic properties.
3-Methyl-5-methoxybenzonitrile: Contains a methoxy group instead of a neopentyloxy group, which can influence its reactivity and solubility.
Uniqueness
3-Methyl-5-(neopentyloxy)benzonitrile is unique due to the presence of both the methyl and neopentyloxy groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-(2,2-dimethylpropoxy)-5-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-11(8-14)7-12(6-10)15-9-13(2,3)4/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANFFMGUFBTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
